Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate
Overview
Description
“Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate” is an organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an organic intermediate with borate and sulfonamide groups . It can participate in various transformation processes due to its high stability, low toxicity, and high reactivity . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 208.07 . The crystal structures obtained by the two methods are consistent . Further studies on the molecular electrostatic potential and frontier molecular orbitals of the compound can help to clarify certain physical and chemical properties of the compound .Mechanism of Action
Target of action
The compound contains a boronic acid pinacol ester group, which is often used in Suzuki-Miyaura cross-coupling reactions in organic synthesis. These reactions are used to create carbon-carbon bonds between a variety of substrates, including aryl, vinyl, and alkyl groups .
Mode of action
In a Suzuki-Miyaura reaction, the boronic acid group of the compound would interact with a palladium catalyst and a base to form a new carbon-carbon bond .
Result of action
The primary result of the compound’s action in a chemical reaction would be the formation of a new compound via the creation of a carbon-carbon bond .
Action environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Future Directions
The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These areas present potential future directions for the use of this compound.
Properties
IUPAC Name |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMRWQJDYUHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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